molecular formula C10H10N2O2 B172863 Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 153780-28-0

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B172863
CAS No.: 153780-28-0
M. Wt: 190.2 g/mol
InChI Key: ZOBLABAFRMQDQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate typically involves multiple steps:

    Preparation of Pyrrole Derivatives: The process begins with the preparation of pyrrole-derived α,β-alkynyl ketones.

    Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.

    Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.

    Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.

    Final Cyclization: The final cyclization step is catalyzed by sodium hydride (NaH).

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate features a fused pyrrole and pyrazine ring system. The synthesis of this compound typically involves several steps:

  • Preparation of Pyrrole Derivatives : Starting with α,β-alkynyl ketones.
  • Sonogashira Cross-Coupling : Introducing various functional groups into the alkyne.
  • Formation of Pyrazole : Reacting α,β-alkynyls with hydrazine monohydrate.
  • Cyclization : Utilizing gold catalysts for cyclization reactions.
  • Final Cyclization : Catalyzed by sodium hydride to yield the final product.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research:

  • Antimicrobial Properties : The compound shows significant antibacterial, antifungal, and antiviral activities, which are pivotal in developing new antimicrobial agents .
  • Antitumor Activity : Studies indicate promising cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. For instance, derivatives of pyrrolo[1,2-a]pyrazine have been evaluated for their antiproliferative effects against human cancer cell lines such as Panc-1 and MDA-MB-231 .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Scientific Research Applications

The applications of this compound span multiple scientific disciplines:

Medicinal Chemistry

  • Drug Development : The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Its structural features allow for modifications that can lead to improved efficacy and selectivity against specific targets in disease pathways .

Material Science

  • Development of New Materials : Its unique chemical structure can be utilized in creating novel materials with specific properties, such as improved stability or reactivity in chemical processes.

Case Studies

Several studies have highlighted the potential of this compound derivatives:

  • Anticancer Studies : A study demonstrated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents like etoposide against pancreatic cancer cells (Panc-1) and prostate cancer cells (PC3) .
  • Antimicrobial Research : Research has shown that these compounds effectively inhibit the growth of various pathogens, making them suitable candidates for further exploration as antimicrobial agents .

Comparison with Similar Compounds

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:

Uniqueness: this compound is unique due to its specific structural features and the range of biological activities it exhibits. Its fused pyrrole and pyrazine rings contribute to its stability and reactivity, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the broader class of pyrrolopyrazine derivatives, which are recognized for their potential therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.

Chemical Structure and Properties

This compound features a fused pyrrole and pyrazine ring system. The unique structure contributes to its stability and reactivity, making it a valuable compound for scientific research and potential therapeutic applications. The general formula can be represented as follows:

C9H10N2O2C_9H_{10}N_2O_2

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a wide range of pathogens:

  • Bacterial Inhibition : The compound shows promising activity against Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .
  • Antifungal Properties : Research indicates that this compound also possesses antifungal activity against several fungi, including species of Aspergillus and Candida. The effectiveness varies with structural modifications within the compound .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various experimental models. It is believed to modulate inflammatory pathways and reduce cytokine production, which could be beneficial in treating inflammatory diseases .

Antitumor Activity

Recent studies have highlighted the antitumor effects of this compound. It has shown cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-435 (Breast)0.5Significant growth inhibition
A498 (Renal)0.8Moderate cytotoxicity
HCT-116 (Colon)1.0Effective growth inhibition

These results suggest that this compound could serve as a lead compound for developing new anticancer therapies .

While the precise mechanisms underlying the biological activities of this compound are still being elucidated, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases that play roles in cancer progression.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : this compound has been shown to interfere with cell cycle progression in certain cancer cell lines .

Case Studies

Several case studies have examined the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against various pathogens. Results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with optimal concentrations of the compound.
  • In Vivo Antitumor Study : A study involving mice bearing tumor xenografts demonstrated that administration of this compound resulted in reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Properties

IUPAC Name

ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-12-5-3-4-8(12)6-11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBLABAFRMQDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626520
Record name Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153780-28-0
Record name Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a hot (65° C.) solution of TFA (44 mL, 510 mmol) and phosphorus oxychloride (39.0 g, 140 mmol) is added drop-wise a solution of ethyl 3-ethoxy-O-ethyl-N-(1H-pyrrol-2-ylmethylene)serinate (Dekhane, M; Potier, P; Dodd, R. H. Tetrahedron, 49, 1993, 8139-46.) (9.6 g, 28.0 mmol) in anhydrous 1,2-dichloroethane (200 mL). The black mixture is allowed to stir at 65° C. for 18 h at which point it is cooled to rt and neutralized with sat. NaHCO3 and solid NaHCO3 to pH ˜9. The phases are separated and the basic phase extracted with EtOAc (4×100 mL). The organic phases are combined, washed with brine, dried over Na2SO4, filtered, and concentrated to give a black oil that is purified with silica gel chromatography (35% EtOAc/heptanes to 50% over several liters) to give a light brown solid for ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate. Yield 24%. HRMS (FAB) calcd for C10H10N2O2+H 191.0820, found 191.0823.
Name
Quantity
44 mL
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reactant
Reaction Step One
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39 g
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reactant
Reaction Step One
Name
ethyl 3-ethoxy-O-ethyl-N-(1H-pyrrol-2-ylmethylene)serinate
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two

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